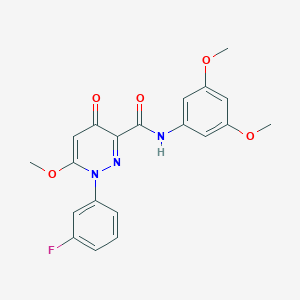
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride is a chemical compound with the molecular formula C24H22Cl2NP and a molecular weight of 426.32 g/mol . It is a phosphonium salt that contains a pyridylmethyl group attached to a triphenyl phosphonium core, with chloride and hydrochloride as counterions . This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with a pyridylmethyl halide under specific conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The phosphonium group can form strong interactions with negatively charged sites on proteins, leading to inhibition or modulation of their activity . The pyridylmethyl group can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxymethyl-triphenylphosphonium chloride: Similar in structure but contains a methoxymethyl group instead of a pyridylmethyl group.
Triphenylphosphonium chloride: Lacks the pyridylmethyl group, making it less versatile in certain reactions.
Uniqueness
3-Pyridylmethyl-triphenyl phosphonium chloride hydrochloride is unique due to its combination of a pyridylmethyl group and a triphenyl phosphonium core. This structure provides enhanced reactivity and specificity in chemical reactions and biological interactions .
Eigenschaften
IUPAC Name |
triphenyl(pyridin-3-ylmethyl)phosphanium;chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP.2ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;;/h1-19H,20H2;2*1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZOIWAUHRGQQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(5-phenylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606786.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(4-chlorobutanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2606788.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)


![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2606792.png)



methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)
![2-(4-(tert-butyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2606801.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2606802.png)

